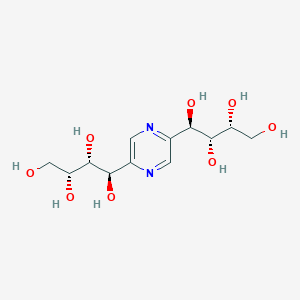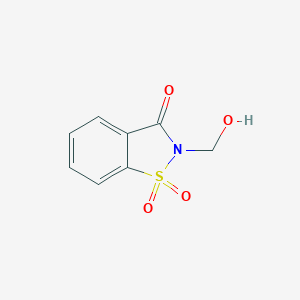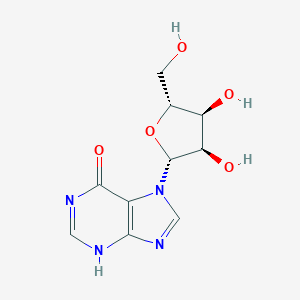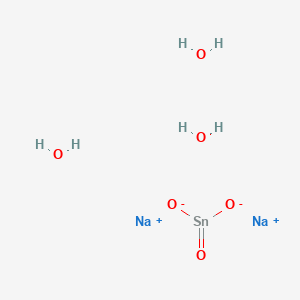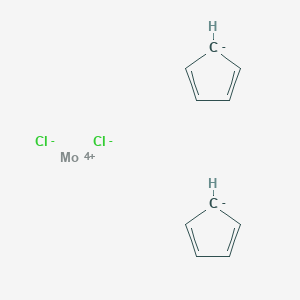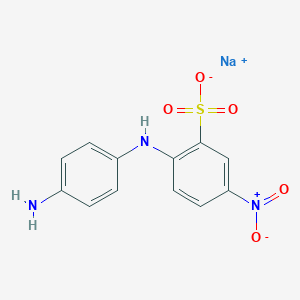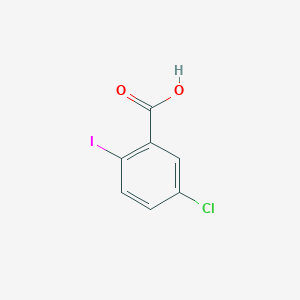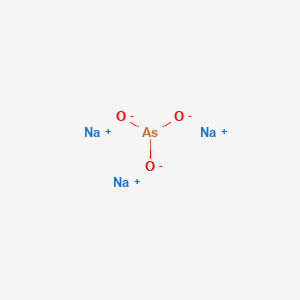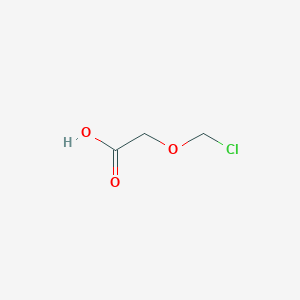
Chloromethoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethoxyacetic acid (CMA) is a synthetic compound that is widely used in scientific research. It is a carboxylic acid that contains a chlorine atom and a methoxy group attached to the carbon atom. CMA is used as a starting material for the synthesis of various compounds, and it also has several biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chloromethoxyacetic acid has several scientific research applications. It is used as a starting material for the synthesis of various compounds such as herbicides, insecticides, and fungicides. Chloromethoxyacetic acid is also used in the synthesis of amino acids, peptides, and nucleotides. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. Chloromethoxyacetic acid is also used in the preparation of carboxymethylcellulose, which is a widely used thickening agent in the food and pharmaceutical industries.
Wirkmechanismus
Chloromethoxyacetic acid acts as an inhibitor of glycolysis, which is a metabolic pathway that converts glucose into energy. Chloromethoxyacetic acid inhibits the enzyme enolase, which is involved in the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition leads to a decrease in the production of energy and an increase in the accumulation of lactate, which can lead to cell death.
Biochemische Und Physiologische Effekte
Chloromethoxyacetic acid has several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Chloromethoxyacetic acid also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Chloromethoxyacetic acid has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Chloromethoxyacetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, Chloromethoxyacetic acid has some limitations. It is toxic and can be hazardous if not handled properly. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of Chloromethoxyacetic acid in scientific research. One direction is the development of Chloromethoxyacetic acid analogs that have improved pharmacological properties, such as increased stability and longer half-life in vivo. Another direction is the study of the mechanism of action of Chloromethoxyacetic acid in cancer cells, which could lead to the development of new cancer therapies. Chloromethoxyacetic acid could also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
Chloromethoxyacetic acid can be synthesized by the reaction of chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, where the carboxylic acid group of chloroacetic acid reacts with the hydroxyl group of methanol to form an ester. The ester is then hydrolyzed using a strong base such as sodium hydroxide to form Chloromethoxyacetic acid.
Eigenschaften
IUPAC Name |
2-(chloromethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-2-7-1-3(5)6/h1-2H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOCFNHTIZSBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625057 |
Source


|
| Record name | (Chloromethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethoxyacetic acid | |
CAS RN |
13887-55-3 |
Source


|
| Record name | (Chloromethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


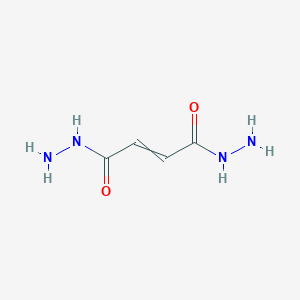
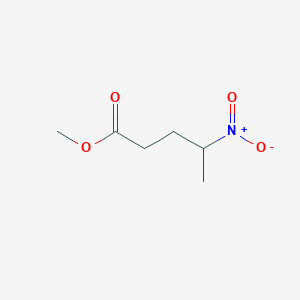
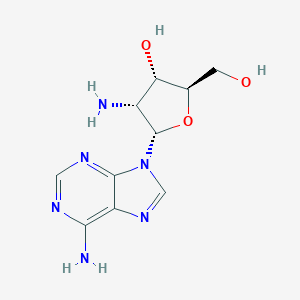
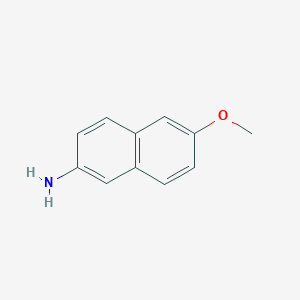
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
